Product packaging for Yamataimine(Cat. No.:CAS No. 67113-69-3)

Yamataimine

Cat. No.: B1682353
CAS No.: 67113-69-3
M. Wt: 337.4 g/mol
InChI Key: RRIMIQDGHHBXCP-BXPDPKNNSA-N
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Description

Significance of Yamataimine within Natural Product Chemistry

This compound holds significance in natural product chemistry primarily due to its intricate macrocyclic pyrrolizidine (B1209537) alkaloid structure. Pyrrolizidine alkaloids represent a diverse class of secondary metabolites found in numerous plant families, including Asteraceae, Leguminosae, and Boraginaceae. researchgate.netresearchgate.netinchem.org The study of this compound contributes to the broader understanding of these complex natural products.

A key aspect of this compound's significance lies in its structural characteristics, particularly the absence of conjugated unsaturated necine bases. This structural feature is hypothesized to contribute to its reduced toxicity compared to other pyrrolizidine alkaloids, such as senecionine, making it a valuable comparative model in toxicity and structure-activity relationship studies within the PA class. Furthermore, this compound serves as a model compound for investigating the synthesis and reactivity of macrocyclic pyrrolizidine alkaloids, pushing the boundaries of synthetic organic chemistry. Preliminary research also explores its potential biological activities, including antimicrobial and anticancer effects, though these findings require further elucidation.

Table 1: Key Chemical Properties and Occurrence of this compound

PropertyValueSource Plant(s)
Molecular FormulaC₁₈H₂₇NO₅Gynura segetum, Ligularia tsangchanensis nih.gov
Molecular Weight337.41 g/mol
ClassificationMacrocyclic Pyrrolizidine Alkaloid
PubChem CID181871

Historical Perspectives on this compound Research Development

The broader field of pyrrolizidine alkaloid research has a history rooted in observations of their toxic effects on livestock and humans, dating back to the early 20th century. researchgate.netinchem.orguni-bonn.de Within this context, the investigation of specific PAs like this compound emerged.

The isolation and structure determination of this compound, along with efforts toward its total synthesis, were notable areas of research, particularly between the 1980s and 1990s. uec.ac.jp Early structural elucidations of PAs often relied on techniques such as X-ray crystallography, which provided detailed insights into their three-dimensional arrangements. researchgate.net As analytical chemistry advanced, sophisticated methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), including ion trap mass spectrometry (ITMS), became instrumental. These techniques allowed for the precise identification and differentiation of various PAs and their structural isomers, which was crucial for characterizing compounds like this compound. researchgate.net

Current Research Paradigms and Challenges in this compound Studies

Contemporary research on this compound continues to address its complex chemistry and biological relevance. A significant paradigm in current studies involves the development of advanced synthetic methodologies. The total synthesis of this compound is a multi-step process, often involving challenging reactions such as regioselective coupling and macrolactonization. Achieving total synthesis not only confirms the proposed chemical structure but also provides access to the compound and its analogs for further biological evaluation and structure-activity relationship studies. openaccessjournals.com

Challenges in this compound research include the inherent complexity of its synthesis, which demands innovative chemical strategies. Furthermore, the accurate identification and differentiation of this compound from its isomers in natural extracts necessitate highly sensitive and selective analytical techniques, with HPLC/Ion Trap Mass Spectrometry being a key tool in this regard. researchgate.net Another challenge stems from the natural variability in the accumulation of pyrrolizidine alkaloids within plants, which can differ significantly based on species, geographic location, and environmental factors. researchgate.net This variability complicates the consistent isolation and study of natural product profiles. While the general biosynthetic pathways for pyrrolizidine alkaloids, involving precursors like L-arginine, L-ornithine, and putrescine, have been investigated, the complete elucidation of the specific biosynthetic routes for complex PAs such as this compound remains an area of ongoing research and a significant challenge. mdpi.commdpi-res.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO5 B1682353 Yamataimine CAS No. 67113-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,6R,7S,17R)-4-ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h5,11-12,14-15,22H,4,6-10H2,1-3H3/t11-,12+,14-,15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIMIQDGHHBXCP-BXPDPKNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217413
Record name Yamataimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67113-69-3
Record name Yamataimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067113693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yamataimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YAMATAIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W289C84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Isolation Methodologies for Yamataimine

Botanical Sources and Distribution Patterns of Yamataimine-Producing Organisms

This compound has been identified in the plant species Ligularia tsangchanensis. researchgate.net This plant is a member of the Asteraceae family, a large and widespread family of flowering plants.

The genus Ligularia encompasses approximately 140 species and is primarily distributed across Eurasia, with a significant concentration of species in southwestern China. mdpi.com Ligularia tsangchanensis is found in this region, inhabiting a variety of environments ranging from forests to alpine meadows, typically at altitudes between 1,000 and 4,000 meters. mdpi.com Specifically, specimens of Ligularia tsangchanensis have been collected in the Chinese provinces of Yunnan and southwestern Sichuan. mdpi.comresearchgate.net Research has indicated that while plants from both regions are classified as the same species, there can be variations in their chemical constituents. researchgate.net

Distribution of this compound-Producing Organism
Botanical SourceFamilyGeographic DistributionHabitat
Ligularia tsangchanensisAsteraceaeSouthwestern China (Yunnan, Sichuan)Forests to alpine meadows (1000-4000m)

Advanced Isolation Techniques and Chromatographic Separations for this compound

The isolation of this compound, like other pyrrolizidine (B1209537) alkaloids, involves a multi-step process beginning with extraction from the plant material, followed by various chromatographic techniques to achieve high purity. These methods leverage the physicochemical properties of the alkaloids to separate them from other plant metabolites.

High-Performance Liquid Chromatography (HPLC) Applications for this compound Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of pyrrolizidine alkaloids due to its high resolution and efficiency. While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, general methods for separating pyrrolizidine alkaloids from Ligularia and other genera are well-established and applicable.

These methods typically utilize reversed-phase columns (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing a modifying agent like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with varying polarities.

Typical HPLC Parameters for Pyrrolizidine Alkaloid Separation
ParameterDescriptionExample
Column Reversed-phase silica (B1680970), e.g., C18 or C12ACQUITY UPLC BEH C8 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A Aqueous buffer5 mM Ammonium Formate & 0.1% Formic Acid in Water
Mobile Phase B Organic SolventAcetonitrile or Methanol nih.gov
Elution Mode GradientVaried concentrations of Mobile Phase B over the run nih.gov
Detection Mass Spectrometry (MS) or UV (approx. 220 nm)Tandem Mass Spectrometry (MS/MS)

Countercurrent Chromatography and Other Preparative Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale separation of natural products like alkaloids because it avoids the use of a solid stationary phase, thus minimizing irreversible adsorption of the sample. nih.gov

For the separation of pyrrolizidine alkaloids, a two-phase solvent system is selected based on the partition coefficients of the target compounds. A common system involves a chloroform (B151607) mobile phase and a potassium phosphate (B84403) buffer as the stationary phase. nih.gov Another effective system for separating pyrrolizidine alkaloids from a complex matrix like honey has utilized a hexane/butanol/1% aqueous ammonia (B1221849) (1:1:2, v/v) solvent system. nih.gov This technique has been successfully used to separate closely related alkaloids, demonstrating its high resolving power. nih.gov

Extraction and Purification Protocols for this compound from Biological Matrices

The initial step in isolating this compound from its botanical source, Ligularia tsangchanensis, involves the extraction of total alkaloids from the plant material, typically the roots. researchgate.net

General Extraction Protocol for Pyrrolizidine Alkaloids:

Acid Extraction: The dried and powdered plant material is subjected to extraction with an acidic aqueous solution (e.g., sulfuric acid or hydrochloric acid). nih.govjocpr.com This process protonates the nitrogen atoms in the alkaloids, converting them into their salt forms, which are soluble in water. This step effectively separates the alkaloids from many other less polar plant constituents.

Basification and Liquid-Liquid Extraction: The acidic extract is then made alkaline, often with ammonia, to a pH of around 9-10. jocpr.com This deprotonates the alkaloid salts, converting them back into their free base form. The free bases are less soluble in water and can be subsequently extracted into an immiscible organic solvent such as chloroform or dichloromethane. nih.gov

Purification and Concentration: The organic solvent containing the crude alkaloid mixture is then evaporated under reduced pressure to yield a concentrated extract of total alkaloids.

Purification using Column Chromatography:

Following the initial extraction, the crude alkaloid mixture is further purified using column chromatography, frequently with silica gel as the stationary phase. column-chromatography.com The mixture is applied to the top of the column, and a solvent or a series of solvents (the mobile phase) is passed through it. Separation occurs based on the differential adsorption of the compounds to the silica gel; less polar compounds typically elute faster, while more polar compounds are retained longer on the column. column-chromatography.com By collecting different fractions of the eluting solvent, individual alkaloids, including this compound, can be isolated.

Biosynthetic Pathways and Enzymology of Yamataimine

Elucidation of Precursor Incorporation and Metabolic Flux in Yamataimine Biosynthesis

The biosynthesis of pyrrolizidine (B1209537) alkaloids generally begins with common amino acid precursors. For the necine base component of PAs, ornithine is a key precursor. Studies involving 14C-labeled ornithine have demonstrated its efficient incorporation into the necine base, such as retronecine (B1221780), a common necine base found in many PAs. This incorporation suggests a symmetrical intermediate, likely 1,4-diaminobutane (B46682) (putrescine), as carbon atoms from ornithine become equivalent during the biosynthesis of the right-handed ring of the necine base nih.govmdpi.com.

For the necic acid component, which, along with the necine base, forms the macrocyclic structure of this compound, the precursors vary. For instance, tiglic and angelic acids, common necic acids in other PAs, are derived from L-isoleucine. This process involves deamination of L-isoleucine, decarboxylation of the resulting keto-carboxylic acid to 2-methylbutyric acid, and subsequent steps including linking with coenzyme A, hydroxylation, and dehydration to form tiglyl-CoA, which can then isomerize to angelyl-CoA nih.govmdpi-res.com. While specific precursor studies for this compound's unique necic acid component are less detailed in available literature, the general principles of necic acid biosynthesis from amino acids are expected to apply.

The metabolic flux in PA biosynthesis involves a series of cyclization and esterification reactions. The formation of the macrocyclic ring, characteristic of this compound, involves the regioselective coupling of the necine base with the necic acid component, followed by macrolactonization researchgate.net.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Homospermidine Synthase in Pyrrolizidine Alkaloids)

While the full suite of enzymes specifically responsible for this compound biosynthesis is not yet fully characterized, significant progress has been made in identifying key enzymes in the broader pyrrolizidine alkaloid pathway. A pivotal enzyme in PA biosynthesis is homospermidine synthase (HSS). This enzyme catalyzes the first committed step in PA biosynthesis, forming homospermidine from putrescine and spermidine (B129725) nih.govmdpi.com.

Homospermidine is subsequently oxidized, likely by a copper-dependent diamine oxidase, to 4,4′-iminodibutanal. This intermediate then undergoes cyclization, potentially through a Mannich-type reaction, to form the pyrrolizidine-1-carbaldehyde. The stereochemical control in this cyclization step suggests enzyme-catalyzed processes rather than spontaneous reactions, which would lead to a mixture of stereoisomers nih.gov.

The enzymes involved in the later stages of necine base biosynthesis and the specific enzymes responsible for the synthesis and esterification of the necic acid component of this compound remain a challenge for future research researchgate.net. However, the understanding of enzymes like HSS provides a foundation for exploring the enzymatic machinery specific to this compound.

Genetic and Genomic Approaches to Unraveling Biosynthetic Gene Clusters for this compound

Genetic and genomic approaches are crucial for identifying the biosynthetic gene clusters (BGCs) responsible for natural product synthesis, including complex alkaloids like this compound. While a specific BGC for this compound has not been explicitly detailed in the provided search results, the general strategies for unraveling BGCs in plants that produce PAs are highly relevant.

Genome mining, often facilitated by tools like antiSMASH, allows researchers to identify potential BGCs within plant genomes by searching for genes encoding enzymes typically involved in secondary metabolite synthesis, such as polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), and various tailoring enzymes (e.g., methyltransferases, oxidoreductases) jmicrobiol.or.krsecondarymetabolites.orgu-tokyo.ac.jp. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database serves as a community standard for annotating and retrieving information on BGCs and their products, which can aid in this process secondarymetabolites.orgu-tokyo.ac.jp.

The presence of this compound isomers in plants like Gynura bicolor and Senecio scandens suggests that these plants likely harbor the necessary BGCs for their production researchgate.netnih.govmdpi-res.com. Future genomic studies focusing on these plants could lead to the identification and characterization of the this compound BGC. Such identification would enable a deeper understanding of the genetic basis of this compound biosynthesis and potentially facilitate its heterologous production.

In Vitro and In Vivo Studies of Biosynthetic Intermediates and Transformations

In vitro and in vivo studies are essential for confirming proposed biosynthetic pathways and identifying intermediates. For pyrrolizidine alkaloids, feeding experiments with isotopically labeled precursors (e.g., 14C or 13C) have been instrumental in tracing the metabolic fate of precursors and identifying intermediates nih.govmdpi.com. For example, feeding Crotalaria spectabilis with 14C-labeled ornithine showed its incorporation into monocrotaline, specifically its retronecine base nih.gov.

In vitro enzymatic assays, using purified or partially purified enzymes, allow for the characterization of specific enzymatic steps and the identification of their products. For instance, incubating homospermidine with a diamine oxidase fraction from pea plants in vitro yielded trachelanthamidine (B129624) and isoretronecanol, supporting the role of diamine oxidase in necine base formation mdpi.com.

While specific in vitro and in vivo studies directly elucidating every intermediate and transformation in this compound's unique pathway are not extensively detailed in the provided results, the general methodologies applied to other PAs are applicable. The complex macrocyclic structure of this compound suggests multiple steps of cyclization, oxidation, and esterification, which would involve various intermediates that could be identified through such studies. The total synthesis of (+)-Yamataimine from methyl (1S,5R)-5-methyl-2-oxocyclopentanecarboxylate and (+)-retronecine, involving regioselective coupling and macrolactonization, provides chemical insights into the structural transformations required researchgate.netuec.ac.jp.

Chemoenzymatic Synthesis Approaches Inspired by this compound Biosynthesis

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly attractive for complex natural products like this compound, where some steps are challenging to achieve solely through chemical means or where enzymatic steps offer stereoselectivity.

The total synthesis of (+)-Yamataimine has been achieved through a nine-step sequence, starting from methyl (1S,5R)-5-methyl-2-oxocyclopentanecarboxylate (derived from (R)-(+)-pulegone) as the necic acid component and (+)-retronecine as the necine base researchgate.netuec.ac.jp. Key steps included regioselective coupling via tin-mediated acylation and macrolactonization to form the 12-membered macrocyclic structure researchgate.netuec.ac.jp. While this reported synthesis is primarily chemical, it is "inspired by" the complexity of natural product biosynthesis.

The broader field of chemoenzymatic synthesis has seen advancements in utilizing enzymes for specific transformations, such as the oxidation of amines into oximes catalyzed by hydrolases researchgate.net. Similarly, the use of enzymes like polyketide synthases (PKSs) and coenzyme A ligases in chemoenzymatic approaches has demonstrated the potential for synthesizing structurally diverse natural product analogs nih.gov. For this compound, future chemoenzymatic strategies could leverage identified biosynthetic enzymes to perform difficult or stereoselective steps, potentially leading to more efficient and environmentally friendly synthetic routes. For instance, if specific enzymes responsible for the macrolactonization or unique necic acid modifications are identified, they could be employed in a chemoenzymatic cascade.

Total Synthesis Strategies and Methodologies for Yamataimine

Retrosynthetic Analyses and Strategic Bond Disconnections for Yamataimine

Retrosynthetic analysis is a fundamental approach in organic synthesis, allowing chemists to work backward from a complex target molecule to simpler, readily available starting materials. This process involves "disconnections" of strategic bonds. lkouniv.ac.inresearchgate.netchemistrydocs.com For this compound, a detailed retrosynthetic analysis would identify key bonds whose formation in the forward synthesis would efficiently assemble the intricate polycyclic core and stereocenters. While specific retrosynthetic analyses for this compound are not extensively detailed in the provided search results, general principles of retrosynthesis apply. This involves identifying functional groups and potential disconnections that simplify the molecular structure, often leading to known precursors or common synthetic building blocks. researchgate.netchemistrydocs.com The goal is to simplify the target molecule step-by-step into precursors that are easier to synthesize. researchgate.net

Divergent Synthetic Pathways to this compound and Related Structural Analogs

Divergent synthesis is a strategy that utilizes a common synthetic intermediate or scaffold to access multiple target molecules, including the main target (this compound) and its related structural analogs. nih.gov This approach mimics biosynthetic routes in nature, allowing for the efficient generation of molecular diversity from a unified synthetic plan. nih.gov This strategy is particularly valuable for natural products that share common structural motifs but differ in peripheral functionalities or stereochemistry. Divergent pathways aim to maximize efficiency by minimizing the number of unique steps for each target compound. nih.govrsc.org

Stereoselective and Enantioselective Approaches in this compound Synthesis

Given the complex polycyclic structure and multiple stereocenters in this compound, stereoselective and enantioselective approaches are paramount in its total synthesis. researchgate.net These approaches aim to control the formation of specific stereoisomers, ensuring the desired three-dimensional arrangement of atoms, which is crucial for biological activity. beilstein-journals.org Techniques often employed include asymmetric catalysis, chiral auxiliaries, and reactions that inherently favor the formation of a single enantiomer or diastereomer. beilstein-journals.orgstanford.edu The pursuit of enantioselective synthesis is a rapidly growing field in modern organic chemistry, indispensable for creating chiral compounds. beilstein-journals.orgresearchgate.net

Key Transformations and Novel Methodologies Developed for this compound Total Synthesis

The synthesis of complex molecules like this compound often necessitates the development and application of novel chemical transformations and methodologies to overcome synthetic challenges. temple.edumdpi.com These can include new bond-forming reactions, efficient functional group interconversions, and strategies to access challenging structural motifs.

Advanced catalytic processes play a crucial role in the efficient and sustainable synthesis of complex molecules. wikipedia.org These processes often involve transition metal catalysis, organocatalysis, or biocatalysis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. researchgate.netwikipedia.orgliverpool.ac.uk Catalytic methods can facilitate challenging bond formations, such as C-N bonds, and are continuously being developed to enhance their scope and applicability in total synthesis. researchgate.netliverpool.ac.uk

C-H functionalization, the direct conversion of C-H bonds into C-X (where X is a heteroatom or carbon) bonds, has emerged as a powerful strategy in organic synthesis, particularly in late-stage functionalization. researchgate.netrsc.orgunipv.itrsc.org This methodology offers a more atom-economical and step-efficient route by avoiding pre-functionalization of starting materials. rsc.orgunipv.it For complex natural products like this compound, C-H functionalization can significantly streamline synthetic routes by enabling the direct modification of otherwise unreactive C-H bonds, even in highly complex molecular settings. researchgate.netrsc.orgunipv.itnih.gov The development of reliable models to predict selectivity in C-H bond functionalizations has been a key advancement in this area. rsc.org

Structure Activity Relationship Sar Studies of Yamataimine

Design Principles for Yamataimine Analog Libraries

The design of analog libraries for this compound would be guided by principles aimed at systematically exploring the chemical space around the parent molecule. This involves identifying potential sites for modification that are crucial for binding to a target or for modulating biological activity. Key design principles include:

Targeted Modification of Key Pharmacophoric Elements: Identifying functional groups or structural motifs within this compound that are hypothesized to be essential for its interaction with a biological target. Analogues would then be designed by varying these elements.

Exploration of Peripheral Regions: Modifying parts of the molecule that are not directly involved in the primary binding interactions but can influence properties such as solubility, metabolic stability, or secondary interactions with the binding site.

Diversity-Oriented Synthesis: Creating a broad range of structural variations to cover a significant portion of the chemical space, allowing for the discovery of novel active compounds or the identification of new SAR trends.

Focused Libraries: Designing libraries around specific hypotheses, such as mimicking known ligand interactions or addressing specific liabilities (e.g., metabolic hotspots).

Consideration of Synthetic Feasibility: Designing modifications that are synthetically accessible and can be incorporated efficiently into the this compound scaffold.

An illustrative example of a design principle might involve systematically altering specific hydroxyl groups or the lactone ring system within this compound to probe their roles in biological activity.

Synthetic Modification Strategies for SAR Exploration

Synthetic modification strategies are the practical approaches used to create the designed analog libraries. These strategies enable chemists to introduce diverse functionalities and structural changes to the this compound scaffold.

Site-specific derivatization involves chemically altering particular positions on the this compound molecule. This can include:

Esterification/Etherification of Hydroxyl Groups: Modifying hydroxyl groups to esters or ethers can alter polarity, hydrogen bonding capabilities, and metabolic stability. Derivatization often involves introducing a "tag" to an analyte molecule to impart a physical property lacking in the original, which can then be exploited in detection processes libretexts.org. Functional groups like alcohols, carboxylic acids, and amines are commonly derivatized libretexts.org.

Amidation/Alkylation of Amine Groups: If this compound contains amine functionalities, these could be derivatized through amidation or alkylation reactions to explore the impact of steric bulk and electronic properties. Alkylation typically involves replacing active hydrogens with an aliphatic or aliphatic-aromatic group, often used for forming esters from carboxylic acids to improve volatility and chromatographic behavior libretexts.org.

Reduction/Oxidation of Carbonyl Groups: Altering the oxidation state of carbonyl groups can lead to significant changes in molecular shape and electronic distribution, affecting interactions with biological targets.

Introduction of Halogen Atoms: Halogenation can influence lipophilicity, electronic properties, and the formation of specific halogen bonds with target proteins.

Beyond site-specific derivatization, more profound structural changes can be explored through scaffold hopping and bioisosteric replacements. These methods are crucial in drug design to improve synthetic accessibility, potency, and drug-like properties, as well as to explore novel chemical spaces nih.govresearchgate.net.

Bioisosteric Replacements: This strategy involves swapping functional groups of a molecule with other functional groups that possess similar biological properties nih.govresearchgate.net. The aim is to maintain or improve activity while potentially altering physicochemical properties, metabolic stability, or patentability nih.govresearchgate.net. For this compound, this could involve replacing a specific ring system with another chemically different but functionally similar ring, or exchanging a carbonyl group with a bioisosteric equivalent.

Scaffold Hopping: This is a more drastic approach where the core framework (scaffold) of a molecule is replaced with a chemically distinct scaffold while retaining the desired biological activity nih.govresearchgate.netbiosolveit.de. It's a subset of bioisosteric replacement where the core motif responsible for the pharmacophore is replaced biosolveit.de. This strategy is particularly useful for overcoming patent issues, improving physicochemical properties, or discovering entirely new chemical entities with similar biological function nih.govresearchgate.net. For this compound, scaffold hopping would involve designing entirely new core structures that mimic the key spatial and electronic features of this compound's core, but with a different connectivity or ring system.

These strategies allow for significant diversification of the chemical series, potentially leading to compounds with improved profiles or novel mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity nih.govnih.gov. For this compound, QSAR models would aim to predict the activity of new analogs based on their structural features, thereby guiding the design of more potent or selective compounds.

Descriptor Calculation: The first step in QSAR involves calculating molecular descriptors, which are numerical representations of a compound's physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) or structural features (e.g., topological indices, fingerprints) youtube.com. These descriptors quantify the structural variations within the this compound analog library.

Model Building: Statistical or machine learning methods (e.g., multiple linear regression, partial least squares, support vector machines, neural networks) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50, EC50 values) nih.govnih.gov. QSAR models can reveal molecular features essential for active compounds nih.gov.

Predictive Power and Validation: The generated QSAR models are validated using external test sets or cross-validation techniques to ensure their predictive power and robustness nih.govnih.gov. A robust QSAR model for this compound could predict the activity of untested analogs, prioritizing synthesis efforts and reducing experimental costs.

An example of QSAR data might involve a table correlating a specific molecular descriptor (e.g., LogP, number of hydrogen bond donors) with the observed inhibitory concentration (IC50) for a series of this compound analogs.

Table 1: Illustrative QSAR Data for Hypothetical this compound Analogs

Analog IDLogP (Hydrophobicity)H-Bond DonorsIC50 (µM)
YM-0012.5310.2
YM-0023.125.8
YM-0031.8425.1
YM-0042.837.5
YM-0053.523.1

Ligand-Receptor Interaction Profiling in SAR Context

Understanding how this compound and its analogs interact with their biological targets (receptors) at a molecular level is paramount for rational SAR optimization. Ligand-receptor interaction profiling provides detailed insights into the binding mechanisms, informing further compound design.

Molecular Docking: Computational docking studies predict the preferred binding orientation (pose) of this compound analogs within the active site of a target protein and estimate their binding affinity figshare.com. This helps visualize key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein over time figshare.com. These simulations can reveal the stability of binding poses, identify transient interactions, and provide insights into binding kinetics, which is increasingly recognized as a crucial descriptor of ligand-receptor interaction nih.gov.

Binding Assays and Biophysical Techniques: Experimental techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can directly measure binding affinities, kinetics, and conformational changes upon ligand binding, validating computational predictions and providing empirical data for SAR. Identifying the receptor/ligand for a secretome protein or pathogen can be a challenging task, and many such interactions remain obscure nih.gov. However, approaches have been developed to identify these interactions, with broad applications in research nih.gov.

Mutagenesis Studies: Site-directed mutagenesis of the target receptor can identify critical amino acid residues involved in binding this compound, further elucidating the molecular basis of its activity.

By integrating insights from ligand-receptor interaction profiling with SAR data, researchers can develop a comprehensive understanding of how structural changes in this compound analogs translate into altered biological activity, guiding the design of more effective compounds.

Molecular and Cellular Mechanisms of Action of Yamataimine

Identification of Molecular Targets and Binding Interactions

Yamataimine's mechanism of action involves its interaction with specific molecular targets and pathways within cells . While the exact molecular targets and pathways are still under investigation, it is known to interact with enzymes and receptors involved in cellular processes . Specifically, this compound has been shown to inhibit α-amylase and α-glucosidase .

Pyrrolizidine (B1209537) alkaloids (PAs), as a class, are generally considered inactive as cell poisons themselves but become cytotoxic upon metabolism in hepatic parenchymal cells to pyrroles inchem.orguni-bonn.de. These pyrrolic metabolites are highly reactive and can spontaneously react with nucleophilic centers on vital proteins and nucleosides, indicating a broad range of potential binding interactions inchem.orguni-bonn.de.

Cellular Pathway Modulation by this compound (e.g., Metabolic Pathways, Signaling Cascades)

This compound is believed to modulate various signaling pathways and enzyme activities . Its reported inhibition of α-amylase and α-glucosidase suggests an impact on carbohydrate metabolism, potentially contributing to hypoglycemic effects .

Furthermore, this compound exhibits anticancer activity by inducing apoptosis in cancer cells, which implies its involvement in pathways regulating programmed cell death . The general mechanism of pyrrolizidine alkaloids, where their reactive pyrrolic metabolites bind to cellular macromolecules like proteins and nucleic acids, suggests a broad perturbation of cellular functions, including metabolic and signaling cascades inchem.orguni-bonn.de.

The table below summarizes some of the reported biological activities of this compound and their potential implications for cellular pathway modulation:

Biological ActivityEffect ObservedPotential Pathway Modulation
AntimicrobialInhibits bacterial growth Modulation of microbial metabolic or structural pathways
AnticancerInduces apoptosis in cancer cells Activation of cell death signaling cascades, e.g., intrinsic or extrinsic apoptotic pathways
Enzyme InhibitionInhibits α-amylase and α-glucosidase Disruption of carbohydrate metabolism, influencing glucose uptake and utilization
HepatotoxicityPotential liver damage with prolonged exposure Disruption of hepatic cellular integrity and function, likely via metabolite-induced damage

Mechanistic Investigations using Biochemical and Cell-Based Assays

Mechanistic investigations into compounds like this compound typically employ a combination of biochemical and cell-based assays to understand their precise actions. Biochemical assays are crucial for studying direct interactions with enzymes, such as the observed inhibition of α-amylase and α-glucosidase by this compound . These assays measure the activity of isolated enzymes in the presence and absence of the compound.

Cell-based assays, which involve measuring parameters in living or fixed cells, are vital for understanding how a compound affects complex cellular processes researchgate.netresearchgate.net. For this compound, cell-based assays would be used to confirm and characterize its reported antimicrobial activity (e.g., by assessing bacterial or fungal growth inhibition) and its anticancer effects (e.g., by quantifying apoptosis induction, cell viability, or cell cycle progression in cancer cell lines) researchgate.netnih.gov. Such assays can also provide insights into the compound's impact on cellular signaling, mitochondrial function, and oxidative stress researchgate.net.

Role of this compound Metabolites in Biological Processes

As a pyrrolizidine alkaloid, this compound's biological effects, particularly its toxicity, are often mediated by its metabolites. Pyrrolizidine alkaloids are primarily metabolized in the liver by cytochrome P-450 enzymes to form reactive pyrroles, specifically didehydropyrrolizidine metabolites inchem.orguni-bonn.de. These pyrrolic metabolites are highly electrophilic and can form covalent adducts with nucleophilic centers on vital cellular macromolecules, including proteins and nucleic acids (DNA and RNA) inchem.orguni-bonn.de. This alkylation of cellular components is considered the primary mechanism underlying the cytotoxic, genotoxic, and hepatotoxic effects associated with pyrrolizidine alkaloids inchem.orguni-bonn.de.

Multi-Omics Approaches in Elucidating this compound's Cellular Impact

Given that the "exact molecular targets and pathways" of this compound are still under investigation , multi-omics approaches offer a powerful strategy to comprehensively elucidate its cellular impact. Multi-omics integrates data from various 'omic' levels, such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites), to provide a holistic view of cellular processes and responses.

By applying multi-omics to cells treated with this compound, researchers could:

Transcriptomics: Identify changes in gene expression profiles, revealing pathways that are up- or down-regulated in response to the compound.

Proteomics: Detect alterations in protein abundance, modifications, and interactions, directly indicating affected molecular machinery.

Metabolomics: Provide an instantaneous snapshot of the cellular metabolic state, identifying changes in metabolite levels that reflect modulated metabolic pathways or the presence of this compound's own metabolites.

Genomics/Epigenomics: Investigate potential DNA damage or epigenetic modifications, particularly relevant given the genotoxic potential of pyrrolizidine alkaloid metabolites inchem.org.

Integrating these diverse datasets would enable the identification of previously unknown molecular targets, the precise mapping of affected signaling cascades and metabolic networks, and a deeper understanding of the mechanisms underlying this compound's reported antimicrobial and anticancer activities, as well as its potential hepatotoxicity . This comprehensive approach is crucial for unraveling the intricate web of cellular processes influenced by this compound and for predicting its broader biological consequences.

Advanced Analytical Characterization Techniques for Yamataimine Research

Spectroscopic Methodologies for Structural Elucidation of Yamataimine

Spectroscopic techniques are indispensable for determining the intricate three-dimensional structure of this compound. By probing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic framework, identify functional groups, and establish its absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the assembly of the molecular skeleton.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical shifts of each unique proton and carbon atom in the this compound structure. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. For instance, protons attached to electronegative atoms or aromatic rings will resonate at a higher chemical shift (downfield) compared to those in aliphatic regions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, typically through two or three bonds, helping to define spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. For piecing together the complete carbon framework, especially in complex molecules, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is instrumental in connecting different fragments of the this compound structure.

Due to the lack of publicly available experimental NMR data for this compound, the following table represents hypothetical ¹³C and ¹H NMR chemical shifts for a plausible structural fragment, illustrating how such data would be presented in a research context.

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H→C)Key COSY Correlations (H-H)
1172.5-H-2, H-3-
255.83.85 (dd, 8.5, 4.2)C-1, C-3, C-4H-3
334.22.10 (m), 1.95 (m)C-1, C-2, C-4, C-5H-2, H-4
478.14.50 (d, 6.0)C-3, C-5, C-6H-3, H-5
5128.95.90 (dt, 15.0, 6.0)C-4, C-6, C-7H-4, H-6
6135.46.20 (d, 15.0)C-4, C-5, C-7H-5

This data is illustrative and does not represent experimentally determined values for this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for identifying and quantifying this compound and its metabolites in complex biological matrices.

In a typical mass spectrometry experiment, this compound molecules are ionized, and the resulting molecular ion's mass provides the compound's exact molecular weight. High-resolution mass spectrometry can yield a molecular formula. The molecular ion and any fragment ions are then detected, generating a mass spectrum. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and metabolite identification. In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and can be used to identify metabolites by comparing their fragmentation patterns to that of the parent drug. The study of this compound's biotransformation would heavily rely on LC-MS/MS to identify and characterize its various metabolic products.

The following table illustrates a hypothetical fragmentation pattern for this compound as would be observed in an MS/MS experiment.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Structural Assignment of Fragment
450.25432.24H₂OLoss of a hydroxyl group
450.25407.24C₂H₅NCleavage of an ethylamino side chain
450.25350.18C₇H₅OLoss of a benzoyl group
407.24379.24CODecarbonylation of a fragment ion

This data is illustrative and does not represent experimentally determined values for this compound.

Many complex natural products, and potentially this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration of these stereocenters is crucial, as different enantiomers can have vastly different biological activities. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a primary method for this determination.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two key chiroptical techniques. ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks (Cotton effects). ORD measures the rotation of the plane of polarized light as a function of wavelength.

The experimental ECD and ORD spectra of this compound would be compared to spectra predicted by quantum chemical calculations for each possible enantiomer. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule.

The following table provides a hypothetical comparison of experimental and calculated chiroptical data for this compound, leading to the assignment of its absolute configuration.

TechniqueExperimental DataCalculated Data for (R,R)-IsomerCalculated Data for (S,S)-IsomerConclusion
ECD Positive Cotton effect at 240 nm, Negative at 280 nmPositive Cotton effect at 242 nm, Negative at 278 nmNegative Cotton effect at 242 nm, Positive at 278 nmAbsolute configuration is (R,R)
ORD Positive rotation at 589 nm ([α]D = +75.2)Calculated [α]D = +82.5Calculated [α]D = -81.9Confirms (R,R) configuration

This data is illustrative and does not represent experimentally determined values for this compound.

Chromatographic Techniques for Purity Assessment and Quantification of this compound

Chromatography is a laboratory technique for the separation of a mixture. In the context of this compound research, chromatographic methods are essential for isolating the pure compound, assessing its purity, and quantifying its concentration in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which may possess polar functional groups (e.g., -OH, -NH₂, -COOH) that make it non-volatile, a chemical derivatization step is often necessary prior to GC-MS analysis. Derivatization involves reacting the analyte with a reagent to replace active hydrogens with less polar groups, thereby increasing its volatility. Common derivatization methods include silylation, acylation, and alkylation.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. GC-MS is highly sensitive and provides excellent separation efficiency, making it suitable for the detection of trace amounts of derivatized this compound.

Liquid chromatography is the most widely used separation technique for pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a robust method for the purity assessment and quantification of this compound. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.

For more sensitive and selective quantification, especially in complex matrices like plasma or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The HPLC system separates the components of the mixture, and the mass spectrometer provides highly selective and sensitive detection. By operating the mass spectrometer in a specific mode, such as multiple reaction monitoring (MRM), it is possible to quantify this compound with high accuracy and precision, even at very low concentrations. This makes LC-MS/MS the method of choice for pharmacokinetic studies of this compound.

The following table illustrates typical validation parameters for an HPLC-UV method for the quantification of this compound.

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.995
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.8 µg/mL-
Precision (%RSD) Intra-day: < 1.5%, Inter-day: < 2.0%< 2%
Accuracy (% Recovery) 98.5% - 101.2%98% - 102%

This data is illustrative and does not represent experimentally determined values for this compound.

Microscopic and Imaging Techniques in this compound Cellular Studies

As of the current body of scientific literature, there are no specific published studies detailing the use of microscopic and imaging techniques to investigate this compound at a cellular level. Research in this area has yet to explore the subcellular localization, trafficking, or direct cellular effects of this compound using advanced imaging modalities.

However, modern microscopic techniques offer powerful, albeit currently unapplied, avenues for future this compound research. These methods are crucial for visualizing the dynamic processes within living cells and could provide significant insights into the compound's mechanism of action.

Hypothetical Applications in this compound Research:

Fluorescence Microscopy: This technique could be employed to understand the subcellular distribution of this compound. If a fluorescent analog of this compound were synthesized, or if the compound possesses intrinsic fluorescence, its accumulation in specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) could be visualized and tracked over time in live cells. This would help identify potential cellular targets and pathways affected by the compound.

Confocal Laser Scanning Microscopy (CLSM): CLSM offers improved resolution and the ability to optically section cells, which would allow for the creation of detailed three-dimensional reconstructions of this compound's subcellular localization. This technique is particularly effective at eliminating out-of-focus light, resulting in high-contrast images that could precisely pinpoint the compound's location relative to other cellular structures labeled with different fluorescent markers.

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) or PALM (Photoactivated Localization Microscopy) could potentially visualize the interaction of this compound with its molecular targets at a nanoscale resolution, far exceeding the diffraction limit of conventional light microscopy. This could reveal detailed information about the formation of protein complexes or alterations in organelle ultrastructure induced by the compound.

The table below summarizes these advanced microscopy techniques and their potential, yet unrealized, applications in the study of this compound.

Technique Principle Potential Application for this compound Research Type of Data Generated
Widefield Fluorescence Microscopy Excites the entire field of view and collects emitted light from in-focus and out-of-focus planes.Initial screening for cellular uptake and general localization of a fluorescently-labeled this compound analog.2D images showing the overall distribution of the fluorescent signal in a cell population.
Confocal Laser Scanning Microscopy (CLSM) Uses a pinhole to reject out-of-focus light, allowing for optical sectioning and 3D reconstruction.Precise co-localization studies with specific organelle markers (e.g., MitoTracker, ER-Tracker) to identify target compartments.High-resolution 2D optical sections and 3D volumetric reconstructions of signal distribution.
Total Internal Reflection Fluorescence (TIRF) Microscopy Excites fluorophores only in a very thin region (~100 nm) near the coverslip.Studying the interaction of this compound with the plasma membrane or with proteins located near the cell surface.High-contrast images of events occurring at or very near the cell membrane.
Super-Resolution Microscopy (e.g., STED, PALM/STORM) Overcomes the diffraction limit of light to achieve resolutions on the order of tens of nanometers.Visualizing the interaction of this compound with individual protein targets or its effect on the fine structure of organelles.Nanoscale spatial coordinates of molecules, reconstructed into an image with ultra-high resolution.

Future research leveraging these powerful imaging tools would be invaluable in transitioning the understanding of this compound from its chemical structure to its functional role and impact within a biological context.

Computational and Theoretical Studies on Yamataimine

Molecular Dynamics Simulations of Yamataimine-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the motions and interactions of molecules at the atomic level over time. parssilico.com For this compound, MD simulations can provide insights into its dynamic behavior and how it interacts with potential biological targets, such as proteins or enzymes. MD simulations are more reliable than docking studies for ligand-target interactions because they create a more natural environment for the protein and compound, allowing for molecular flexibility and deformation. youtube.com

These simulations can elucidate the thermodynamics and kinetics of drug-target binding, including the formation and dissociation of complexes and conformational changes upon binding. parssilico.com The duration of MD simulations varies depending on the system and research goal; for conformational analysis, a few nanoseconds to tens of nanoseconds may suffice, while mechanistic and functional studies may require microseconds to milliseconds. parssilico.com Studies often use MD simulations to assess the binding stability of molecular interactions. nih.gov

In Silico Screening and Virtual Ligand Design for this compound Analogs

In silico screening, also known as virtual screening (VS), is a cost-effective and complementary approach to traditional high-throughput screening for identifying potential lead compounds. sygnaturediscovery.com For this compound research, this involves using computational models to filter large virtual compound libraries, reducing the number of candidates for experimental testing. nih.gov

Virtual screening can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS involves flexible docking of millions of compounds to a biological target, utilizing crystallographic data or homology models. sygnaturediscovery.com LBVS, on the other hand, searches for compounds similar to known active molecules using methods like pharmacophores, ligand shape-electrostatic similarity, or ligand fingerprints. sygnaturediscovery.com These techniques are applied to enrich a set of compounds with higher potential for activity, significantly improving the chances of successful hit identification. sygnaturediscovery.com The quality of the chemical matter screened and robust methodologies are critical factors for success. sygnaturediscovery.com

Machine Learning and Artificial Intelligence Applications in this compound Research

AI/ML models can identify learning patterns and individual needs, and through data mining, analyze data to predict performance and enable timely interventions. mdpi.com This allows for the development of adaptive and personalized approaches in molecular research. mdpi.com

Predictive Modeling of this compound Metabolism and Reactivity

Predictive modeling of metabolism and reactivity is crucial in drug discovery to identify molecules with unfavorable profiles early in the development process. researchgate.netnih.gov For this compound, such models can forecast how the compound might be metabolized in biological systems and predict its reactivity with other molecules or cellular components.

Artificial intelligence methods, particularly deep learning algorithms and molecular transformers, can generate highly performing predictive models when trained on accurate metabolic data. researchgate.net These models can determine which reaction types are more likely to occur and can predict sites of metabolism. researchgate.net Such approaches can provide a comprehensive study of metabolism, extending beyond major enzyme families and without requiring the extraction of explicit transformation rules. researchgate.net Predictive modeling helps in selecting promising candidates by estimating their efficacy, pharmacokinetics, and toxicity. nibn.go.jp

Future Research Directions and Emerging Methodologies in Yamataimine Science

Integration of Omics Technologies for Comprehensive Understanding

The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a holistic approach to understanding the intricate biological pathways influenced by Yamataimine. These technologies allow for the simultaneous measurement of multiple cellular components, providing a detailed view of cellular phenotypes and functional roles researchgate.net.

Metabolomics: This approach involves the comprehensive analysis of metabolites within a biological system. By studying the metabolic profile in the presence of this compound, researchers can identify specific metabolic pathways that are altered, providing insights into its mechanism of action and potential effects on cellular processes. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical platforms in metabolomics, offering high sensitivity and the ability to identify and quantify numerous metabolites in a single sample researchgate.net.

Proteomics: Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. Mass spectrometry-based protein profiling is a powerful tool for protein identification and quantification, enabling researchers to unravel physiological responses to chemical challenges mdpi.comnih.gov. Integrating proteomics with this compound studies could reveal which proteins are modulated by the compound, offering clues about its cellular targets and signaling pathways.

Transcriptomics: Transcriptomics involves the study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression patterns. Single-cell RNA sequencing has revolutionized immunology by providing detailed insights into cellular phenotypes and their functional roles, moving beyond traditional protein marker identification researchgate.net. Applying transcriptomics to this compound research could identify genes whose expression is up- or down-regulated in response to the compound, thereby elucidating the genetic basis of its biological effects.

The integration of these "omics" datasets, often referred to as multi-omics approaches, allows for a more comprehensive understanding of the molecular interactions within biological systems researchgate.netresearchgate.net. Computational immunologists play a crucial role in analyzing these complex datasets, moving beyond traditional protein marker identification to encompass a more detailed view of cellular phenotypes and their functional roles researchgate.net.

Development of Novel Synthetic Strategies for Accessing Complex this compound Analogs

The synthesis of complex natural products like this compound often presents significant challenges due to their intricate stereochemistry and unique structural features. Future research will focus on developing novel synthetic strategies to access this compound and its analogs, which can then be used to explore structure-activity relationships and potentially discover new therapeutic agents.

Asymmetric Synthesis: Given the chiral nature of many natural products, including this compound, asymmetric synthesis is crucial for producing enantiomerically pure compounds. Previous work has described the enantioselective synthesis of macrocyclic pyrrolizidine (B1209537) alkaloids like this compound, often involving multi-step sequences and regioselective couplings researchgate.netacs.orgresearchgate.net. Advancements in this area aim to develop more efficient, shorter-step, and environmentally friendly (green chemistry) routes acs.org.

Total Synthesis Advancements: Total synthesis aims to construct complex molecules from simpler, readily available precursors. Continuous improvements in synthetic methodologies, such as new catalytic reactions, cascade reactions, and protecting group strategies, will enable more convergent and efficient syntheses of this compound and its derivatives acs.orgresearchgate.net. Rapid automated iterative small molecule synthesis is an emerging area that could significantly accelerate the discovery of new functional chemical matter by operating at a much faster pace than traditional methods chemrxiv.org.

Accessing Analogs: Developing flexible synthetic routes that allow for the facile introduction of structural modifications is vital for creating a library of this compound analogs. These analogs can then be screened for improved potency, selectivity, or novel biological activities, allowing for a deeper understanding of the pharmacophore and potential therapeutic applications.

Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry and in silico approaches are becoming increasingly indispensable in the rational design and discovery of new compounds, complementing experimental efforts.

Molecular Docking and Dynamics: These techniques can predict the binding affinity and interaction modes of this compound and its analogs with target proteins. By simulating molecular interactions, researchers can gain insights into the compound's mechanism of action and identify potential off-targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a compound with its biological activity. By building QSAR models for this compound and its analogs, researchers can predict the activity of new, unsynthesized compounds, guiding the design of more potent or selective molecules.

In Silico Drug Design and Virtual Screening: Computational methods can be used to virtually screen large databases of compounds for potential this compound-like activity or to design novel compounds with desired properties. This can significantly reduce the time and cost associated with experimental screening. The integration of artificial intelligence and machine learning is enhancing data analysis in various chemical and biological studies, which could be applied to this compound research for more efficient discovery and design researchgate.netamericanpharmaceuticalreview.com.

Exploration of New Biological Activities and Targeted Mechanisms Beyond Known Frameworks

While this compound is known as a pyrrolizidine alkaloid, often associated with toxicity, future research should explore its potential for novel biological activities and targeted mechanisms that extend beyond its established framework.

Unexplored Therapeutic Potential: Many natural products possess a wide range of biological activities. Research could focus on screening this compound against various disease models, including those beyond its known associations, to uncover new therapeutic applications. This might involve investigating its effects on different cellular pathways, enzyme targets, or receptor interactions.

Mechanistic Elucidation: A deeper understanding of the precise molecular mechanisms by which this compound interacts with biological systems is crucial. This includes identifying specific protein targets, signaling cascades, and cellular processes that are modulated by the compound. Advanced techniques, such as chemical proteomics or activity-based protein profiling, could be employed to identify direct protein binders.

Structure-Activity Relationship (SAR) Expansion: Expanding the SAR studies to include a broader range of this compound analogs could reveal subtle structural features that dictate specific biological activities or mitigate undesirable effects. This systematic approach can lead to the discovery of derivatives with improved therapeutic indices.

Methodological Advancements in Analytical Characterization of this compound in Complex Samples

Accurate and sensitive analytical methods are critical for the detection, quantification, and structural elucidation of this compound, especially in complex biological or environmental matrices.

High-Resolution Mass Spectrometry (HRMS): Advancements in HRMS, including LC-MS/MS, have significantly improved the detection and identification of compounds like pyrrolizidine alkaloids in complex samples researchgate.netresearchgate.netresearchgate.net. These techniques offer enhanced sensitivity and specificity, allowing for the reliable detection and identification of compounds even at low concentrations americanpharmaceuticalreview.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy remains a cornerstone for elucidating molecular structure and dynamics pharmaceuticalconferences.comcreative-biostructure.com. Recent advancements in NMR technology, such as higher-field magnets, non-uniform sampling (NUS) techniques, and integration with other analytical methods (e.g., NMR-MS hyphenation), enhance sensitivity, resolution, and applicability to complex mixtures creative-biostructure.comsolubilityofthings.comnih.govcore.ac.uk. These improvements are vital for characterizing this compound and its metabolites in biological samples and for understanding its interactions with biomolecules.

Chromatographic Techniques: Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has become a gold standard for the simultaneous analysis of pyrrolizidine alkaloids and their N-oxides, combining excellent separation efficiency and sensitivity researchgate.net. Further advancements in green chromatography and high-throughput systems will improve the efficiency and environmental impact of these analytical processes solubilityofthings.com.

Detection in Complex Matrices: Developing robust methods for detecting this compound in diverse and complex matrices (e.g., biological fluids, plant extracts, food samples) is an ongoing challenge chromatographyonline.comeuropa.eunih.gov. This involves optimizing sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) and utilizing advanced detectors that can differentiate isomeric forms and overcome interferences chromatographyonline.com.

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols and characterization techniques for Yamataimine (C₁₈H₂₇NO₅, CAS 67113-69-3) in academic settings?

  • Methodological Answer : Synthesis of this compound requires strict adherence to protocols for isolating natural products or semi-synthetic pathways. Characterization should include high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (¹H and ¹³C spectra), and HPLC for purity assessment (>95%). For reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., column chromatography gradients). Reference known analogs like kihadanin D (C₂₇H₃₂O₉) for comparative spectral analysis .

Q. How can researchers ensure structural authenticity and purity of this compound in cross-disciplinary studies?

  • Methodological Answer : Combine orthogonal analytical methods:

  • Purity : Use HPLC with UV/Vis or diode-array detection (DAD) to detect impurities at λmax relevant to conjugated systems.
  • Structural Confirmation : Compare NMR chemical shifts with published data (e.g., δ 1.2–1.5 ppm for methyl groups in diterpenoid scaffolds).
  • Batch Consistency : Quantify peptide content and residual solvents via LC-MS and Karl Fischer titration, especially if used in bioassays .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s antistaphylococcal mechanisms, as suggested in preliminary studies?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus strains (e.g., ATCC 25923) with controls (e.g., vancomycin). Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Mechanistic Probes : Use fluorescent probes (e.g., SYTOX Green) to evaluate membrane disruption. Combine with genomic analysis (RNA-seq) to identify gene expression changes in bacterial stress pathways .
  • Data Validation : Replicate assays across three independent batches to account for natural product variability .

Q. How should researchers address contradictory data in this compound’s pharmacological activity across different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid cross-contamination.
  • Contextual Variables : Control for oxygen levels, serum concentration, and passage number. For example, hypoxia may alter cytochrome P450-mediated metabolite activation .

Q. What strategies are recommended for optimizing this compound’s solubility in in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Solubility Screening : Test co-solvents (e.g., DMSO:PBS ratios), surfactants (e.g., Tween-80), or cyclodextrin inclusion complexes.
  • Bioavailability Metrics : Measure plasma concentration-time profiles (AUC, Cmax) in rodent models using LC-MS/MS. Compare oral vs. intravenous administration to calculate absolute bioavailability .

Data Reproducibility and Reporting Standards

Q. How can researchers enhance reproducibility in this compound-related studies, particularly with natural product variability?

  • Methodological Answer :

  • Batch Documentation : Record geographic origin of source material (if plant-derived), extraction dates, and storage conditions (−80°C under argon).
  • Supporting Information : Publish full spectral data (NMR, MS) and raw HPLC chromatograms in supplementary files. Use platforms like Figshare for open access .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, reporting effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.